4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide
CAS No.:
Cat. No.: VC16720682
Molecular Formula: C26H28N4O2
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N4O2 |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 4-[4-[4-(2-aminocyclopropyl)anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide |
| Standard InChI | InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32) |
| Standard InChI Key | TYTLARZOLKJSJU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Introduction
Chemical Identity
1.1 IUPAC Name
4-[4-[4-(2-aminocyclopropyl)anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide .
1.3 Molecular Weight
428.5 g/mol .
1.4 Synonyms
Structural Information
| Feature | Description |
|---|---|
| Core Structure | Benzamide |
| Side Chains | Aminocyclopropyl and aminophenyl groups |
| Functional Groups | Amide (-CONH-) and amine (-NH) groups |
The 3D conformer highlights the spatial arrangement of these groups, which influences its chemical reactivity and biological interactions .
Computed Descriptors
3.1 InChI (International Chemical Identifier)
InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32) .
3.2 SMILES (Simplified Molecular Input Line Entry System)
C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N .
Applications and Research Potential
The compound's structure indicates potential for biological activity:
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Pharmacological Interest
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Molecular Docking Studies
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Computational studies could evaluate its binding affinity to specific protein targets.
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The compound's amide linkages provide flexibility for optimization in drug design.
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Synthetic Applications
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The molecule's multiple functional groups make it a candidate for further derivatization in organic synthesis.
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Synthesis
Although specific synthetic pathways are not detailed in the provided data, compounds with similar structural features are often synthesized via:
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Amide bond formation between aromatic amines and carboxylic acid derivatives.
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Cyclopropanation reactions to introduce the cyclopropyl group.
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Functionalization of aromatic rings using electrophilic or nucleophilic substitution.
Future Research Directions
Further studies on this compound could include:
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Biological Activity Screening
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Testing for anti-inflammatory, anticancer, or antimicrobial properties.
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Structure Optimization
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Modifying substituents to enhance solubility or target specificity.
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Crystallographic Analysis
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Determining precise molecular geometry to understand intermolecular interactions.
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